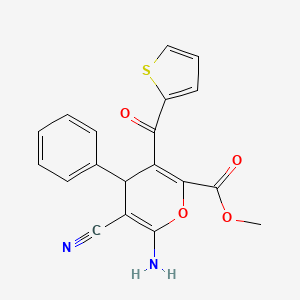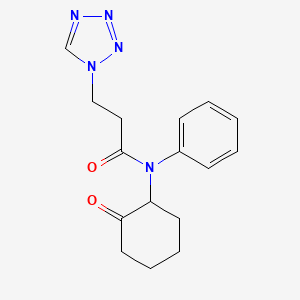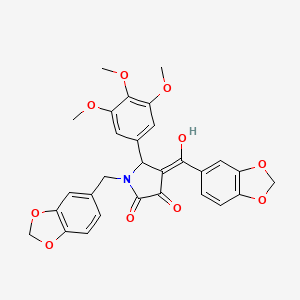
methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as aldehydes, ketones, and cyanoacetates.
Introduction of Functional Groups: Amino, cyano, phenyl, and thienylcarbonyl groups can be introduced through various substitution reactions.
Esterification: The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting cyano to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its diverse functional groups.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-FURANYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE: Similar structure but with a furan ring instead of a thienyl ring.
METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-PYRIDYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE: Contains a pyridyl ring instead of a thienyl ring.
Uniqueness
The presence of the thienylcarbonyl group in METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C19H14N2O4S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-4-phenyl-3-(thiophene-2-carbonyl)-4H-pyran-2-carboxylate |
InChI |
InChI=1S/C19H14N2O4S/c1-24-19(23)17-15(16(22)13-8-5-9-26-13)14(11-6-3-2-4-7-11)12(10-20)18(21)25-17/h2-9,14H,21H2,1H3 |
InChI Key |
BOVXRMZBVPJVKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943444.png)
![3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B14943447.png)
![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14943461.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14943484.png)
![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
![4-(2-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14943501.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)

